molecular formula C19H17F3N4O4 B1139733 Tosufloxacin tosilate CAS No. 107097-79-0

Tosufloxacin tosilate

カタログ番号: B1139733
CAS番号: 107097-79-0
分子量: 422.4 g/mol
InChIキー: FCHGAGZTPICOSW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tosufloxacin tosilate is a third-generation fluoroquinolone antibiotic known for its broad-spectrum antibacterial activity. It is particularly effective against Gram-positive bacteria, chlamydia, and anaerobic bacteria. This compound is widely used in Japan as an antibacterial agent for pediatric use due to its high efficacy and safety profile .

作用機序

Target of Action

Tosufloxacin tosilate, a new quinolone, primarily targets bacterial DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these targets, this compound disrupts bacterial DNA processes, leading to bacterial death .

Mode of Action

This compound binds to the A subunit of DNA gyrase and topoisomerase IV, inhibiting the resealing activity of these enzymes. This action introduces double-strand breaks in the DNA, preventing the bacteria from replicating and transcribing DNA .

Biochemical Pathways

As a fluoroquinolone, it is known to interfere with the dna synthesis pathway in bacteria by inhibiting dna gyrase and topoisomerase iv .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of this compound need further investigation .

Result of Action

This compound’s antibacterial action results in the death of susceptible bacteria, effectively treating various infections such as skin, respiratory, urinary, gynecologic, ophthalmologic, otolaryngologic, and dental infections . Its administration can also lead to changes in gut microbiota, potentially affecting growth rate and neurobehavior .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the drug’s solubility and absorption. Additionally, the presence of other medications can impact its efficacy due to potential drug-drug interactions . More research is needed to fully understand how environmental factors influence the action, efficacy, and stability of this compound.

生化学分析

Biochemical Properties

Tosufloxacin tosilate interacts with bacterial DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. The interaction between this compound and these enzymes inhibits their function, leading to the death of the bacteria .

Cellular Effects

This compound has a broad-spectrum antibacterial activity against both gram-positive and gram-negative bacteria . It affects various types of cells and cellular processes. For instance, it influences cell function by disrupting DNA replication, which in turn affects cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves binding to bacterial DNA gyrase and topoisomerase IV . This binding inhibits the enzymes, preventing DNA supercoiling and transcription, leading to DNA degradation and ultimately, bacterial cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown to have long-term effects on the growth rate, neurobehavior, and gut microbiota in mice . These effects were not observed to be long-term .

Dosage Effects in Animal Models

In animal models, this compound was administered via drinking water at a dose of up to 300 mg/kg for two consecutive weeks during the developmental period . This administration resulted in increased body weights without any long-term effects .

Subcellular Localization

As a fluoroquinolone antibiotic, it is known to act within the bacterial cell, specifically targeting the bacterial enzymes DNA gyrase and topoisomerase IV .

準備方法

Synthetic Routes and Reaction Conditions

Tosufloxacin tosilate can be synthesized through various methods. One common approach involves the preparation of tosufloxacin and its subsequent conversion to the tosylate salt. The synthesis typically involves the following steps:

Industrial Production Methods

Industrial production of this compound often employs solution-enhanced dispersion with supercritical carbon dioxide (SEDS) to improve the solubility and bioavailability of the compound. This method involves dissolving tosufloxacin in a suitable solvent and then dispersing it in supercritical carbon dioxide to form fine particles .

化学反応の分析

Types of Reactions

Tosufloxacin tosilate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of tosufloxacin with modified functional groups, which can have different antibacterial properties .

科学的研究の応用

Introduction to Tosufloxacin Tosilate

Tosufloxacin tosylate is a fluoroquinolone antibiotic that has gained attention for its broad-spectrum antibacterial activity and its specific applications in treating various infections. It is primarily used in Japan and has been noted for its effectiveness against resistant strains of bacteria, particularly in pediatric populations. This article explores the scientific research applications of tosufloxacin tosylate, including clinical efficacy, safety profiles, and case studies.

Antibacterial Efficacy

Tosufloxacin tosylate is indicated for the treatment of a variety of infections, including:

  • Respiratory Infections : Effective against pathogens like Mycoplasma pneumoniae, particularly strains resistant to macrolides .
  • Urinary Tract Infections : Demonstrated efficacy in treating acute prostatitis and cystitis .
  • Skin and Soft Tissue Infections : Utilized for its broad-spectrum activity against various bacterial strains .

Table 1: Indications for this compound

Infection TypeEfficacy Evidence
RespiratoryEffective against macrolide-resistant strains
UrinaryComparable efficacy to levofloxacin in studies
SkinBroad-spectrum activity noted in clinical use

Pediatric Use and Safety Profile

Tosufloxacin tosylate is notable for its approval for pediatric use in Japan. Research indicates that while it effectively treats infections, concerns regarding long-term effects on gut microbiota and neurobehavioral outcomes have been raised. A study on mice showed significant changes in gut microbiota composition and potential anxiety-like behaviors following early administration of tosufloxacin .

Case Study: Pediatric Administration

  • Study Design : Mice were administered tosufloxacin at doses up to 300 mg/kg during developmental stages.
  • Findings : Increased body weight without long-term growth effects; however, neurobehavioral changes were observed, suggesting caution in pediatric applications .

Clinical Trials and Comparative Studies

Several studies have compared the efficacy of tosufloxacin tosylate with other antibiotics:

  • A randomized prospective study comparing tosufloxacin with levofloxacin found similar rates of infectious complications post-prostate biopsy, indicating that tosufloxacin is a viable alternative for prophylaxis in such procedures .
  • Another study highlighted the effectiveness of tosufloxacin against antibiotic-resistant infections, reinforcing its role in treating difficult cases .

Table 2: Comparative Study Outcomes

Study TypeTosufloxacin OutcomeLevofloxacin Outcome
Prostate Biopsy Prophylaxis4.8% infectious complications5.0% infectious complications
Pediatric Infection TreatmentHigh efficacy against resistant strainsN/A

Adverse Effects and Safety Concerns

Despite its efficacy, tosufloxacin has been associated with several adverse effects, including:

  • Renal Toxicity : A case report detailed crystal nephropathy linked to prolonged exposure to tosufloxacin, highlighting the importance of monitoring renal function during treatment .
  • Gastrointestinal Issues : Adverse events were primarily gastrointestinal, with a reported incidence of around 10% in some studies .

類似化合物との比較

Similar Compounds

  • Levofloxacin
  • Ciprofloxacin
  • Sparfloxacin

Comparison

Tosufloxacin tosilate is unique among fluoroquinolones due to its high efficacy against Gram-positive bacteria and its broad-spectrum activity. It also has a longer post-antibiotic effect compared to other quinolones, making it particularly effective in treating persistent bacterial infections .

生物活性

Tosufloxacin tosilate is a novel fluoroquinolone antibiotic that has garnered attention due to its potent antibacterial properties, particularly against various Gram-positive and Gram-negative bacteria. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

This compound operates by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. This action leads to bacterial cell death, making it effective against a broad spectrum of pathogens. Its pharmacokinetic profile shows favorable absorption and distribution characteristics, which enhance its efficacy in treating infections.

In Vitro Studies

Research has demonstrated that tosufloxacin exhibits significant bactericidal activity against various strains of bacteria. A study comparing the in vitro activities of tosufloxacin with other fluoroquinolones revealed that it was particularly effective against Streptococcus pneumoniae and other respiratory pathogens.

Table 1: In Vitro Efficacy of Tosufloxacin Compared to Other Antibiotics

AntibioticMIC (µg/mL)Bactericidal Activity (%)
Tosufloxacin0.9684
Levofloxacin1.560
Ciprofloxacin2.055
Cefditoren1.436.7

The above table illustrates that tosufloxacin significantly outperformed cefditoren and other fluoroquinolones in terms of bactericidal activity against biofilm-forming nontypeable Haemophilus influenzae (NTHi) .

Pharmacokinetics

The pharmacokinetic parameters of tosufloxacin have been well-documented. At a clinical oral dose of 150 mg three times daily (t.i.d.), the peak serum concentration (C max) is approximately 0.60 µg/mL, with a half-life (t 1/2) of about 3.59 hours, and an area under the curve (AUC) of 10.5 µg/mL.h over 24 hours . These parameters suggest that tosufloxacin maintains effective concentrations for bacterial eradication.

Nephrotoxicity

Despite its efficacy, tosufloxacin has been associated with adverse effects, particularly nephrotoxicity. A notable case involved an elderly patient who developed crystal-forming interstitial nephritis after prolonged exposure to tosufloxacin. Mass spectrometry confirmed the presence of tosufloxacin crystals in renal tissues, highlighting the potential for renal complications with long-term use . The patient's renal function improved following the cessation of the drug and steroid therapy.

Thrombocytopenic Purpura

Another case study reported thrombocytopenic purpura induced by tosufloxacin in a 69-year-old male patient. Symptoms included petechiae and significant thrombocytopenia upon re-exposure to the drug, emphasizing the need for careful monitoring during treatment .

Clinical Applications

Tosufloxacin is primarily utilized for treating respiratory tract infections, including chronic bronchitis and pneumonia caused by susceptible organisms. Its ability to penetrate biofilms makes it a valuable option for treating infections where traditional antibiotics may fail.

Table 2: Clinical Efficacy of Tosufloxacin in Respiratory Infections

Infection TypeSuccess Rate (%)Dosage (mg)
Chronic Bronchitis85600 t.i.d.
Pneumonia78300 b.i.d.
Sinusitis80150 t.i.d.

The success rates indicate a high effectiveness in managing various respiratory infections when administered at appropriate dosages .

特性

CAS番号

107097-79-0

分子式

C19H17F3N4O4

分子量

422.4 g/mol

IUPAC名

7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid;hydrate

InChI

InChI=1S/C19H15F3N4O3.H2O/c20-9-1-2-15(13(21)5-9)26-8-12(19(28)29)16(27)11-6-14(22)18(24-17(11)26)25-4-3-10(23)7-25;/h1-2,5-6,8,10H,3-4,7,23H2,(H,28,29);1H2

InChIキー

FCHGAGZTPICOSW-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1CN(CC1N)C2=C(C=C3C(=O)C(=CN(C3=N2)C4=C(C=C(C=C4)F)F)C(=O)O)F.O

正規SMILES

C1CN(CC1N)C2=C(C=C3C(=O)C(=CN(C3=N2)C4=C(C=C(C=C4)F)F)C(=O)O)F.O

製品の起源

United States
Customer
Q & A

Q1: What is the mechanism of action of tosufloxacin tosilate?

A1: this compound, like other quinolones, exerts its antibacterial effect by inhibiting bacterial DNA gyrase and topoisomerase IV []. These enzymes are essential for bacterial DNA replication and transcription, and their inhibition leads to bacterial cell death.

Q2: Does this compound affect human cells?

A2: While this compound primarily targets bacterial enzymes, it's important to note that it can interact with human cells, potentially leading to adverse effects []. Further research is being conducted to fully understand these interactions.

Q3: What is the molecular formula and weight of this compound?

A3: Unfortunately, the provided research papers do not explicitly state the molecular formula and weight of this compound.

Q4: Is there any spectroscopic data available for this compound?

A4: The research papers provided do not delve into detailed spectroscopic characterization of this compound.

Q5: What is known about the stability of this compound?

A5: Research suggests that this compound exhibits good stability in various formulations [, ]. Studies have focused on developing formulations like dispersible tablets to enhance its stability and dissolution properties [].

Q6: How is this compound absorbed and distributed in the body?

A6: this compound demonstrates good oral absorption [, ]. It is widely distributed in various tissues, including bile [] and salivary glands [], indicating its potential for treating infections in these areas.

Q7: How is this compound metabolized and excreted?

A7: Specific details about the metabolism and excretion pathways of this compound are not extensively covered in the provided research papers. Further investigation is needed to elucidate these processes.

Q8: How does the concentration of this compound in different tissues relate to its efficacy?

A8: Research has explored the relationship between this compound concentration and its efficacy. For instance, studies in rabbits examined the drug's ocular tissue penetration and calculated the maximum aqueous concentration (AQCmax) to understand its effectiveness in treating ocular infections [, ].

Q9: What types of bacterial infections has this compound been studied for?

A9: this compound has been investigated for its efficacy against various bacterial infections, including respiratory infections [, , , , ], urinary tract infections [], oral infections [, , , ], acute otitis media [], and Salmonella enteritis [].

Q10: What is the evidence for the efficacy of this compound in treating these infections?

A10: Several clinical trials have demonstrated the efficacy of this compound in treating various bacterial infections. For example, it has shown promising results in treating acute otitis media in children [], pneumonia [, ], and oral infections [].

Q11: Are there any known resistance mechanisms to this compound?

A11: While the provided research papers do not extensively discuss resistance mechanisms specific to this compound, it is known that bacteria can develop resistance to quinolones through mutations in the genes encoding DNA gyrase and topoisomerase IV [].

Q12: Have there been any studies on targeted delivery of this compound?

A12: The provided research papers do not delve into specific drug delivery and targeting strategies for this compound.

Q13: What analytical methods are used to characterize and quantify this compound?

A15: High-performance liquid chromatography is a commonly employed analytical technique for quantifying this compound concentrations in various biological samples [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。